Precise Spacer Length for Ternary Complex Control
Bis-CH2-PEG2-acid provides a precise contour length of approximately 7-8 Å between conjugation points, a dimension tailored for target-E3 ligase pairs where binding pockets are in close proximity. In contrast, longer PEG linkers like PEG3 or PEG4 extend the tether length by ~3.5 Å per additional unit, which can force suboptimal ternary complex geometries and reduce degradation efficiency [1]. Class-level evidence from PROTAC literature indicates that linker length is a critical determinant of degradation potency, with optimal lengths varying by target [2]. Specifically, PEG2 confers the smallest hydration shell among PEG oligomers; its two ether oxygens are sufficient to quench aggregation, but the backbone remains shorter than most ligand-ligase distances, making it well-suited to 'tight' geometries where the binding pockets are situated almost face-to-face .
| Evidence Dimension | Linker Contour Length (Approximate End-to-End Distance) |
|---|---|
| Target Compound Data | ~7-8 Å (PEG2-based, 2 ethylene oxide units) |
| Comparator Or Baseline | ~10.5-11.5 Å (PEG3-based) or ~14-15 Å (PEG4-based) |
| Quantified Difference | Increment of ~3.5 Å per additional PEG unit |
| Conditions | Based on standard bond lengths and PEG chain conformation models |
Why This Matters
For scientific selection, the defined short spacer of Bis-CH2-PEG2-acid is not merely an alternative but a requisite for constructing PROTACs aimed at target-E3 ligase pairs with constrained spatial arrangements, where longer linkers empirically fail to induce efficient ternary complex formation and subsequent degradation.
- [1] BOC Sciences. (n.d.). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. View Source
- [2] MEDCHEM NEWS Vol.33 No.2. (2023). Linker length optimization in ERα-targeting PROTACs. View Source
